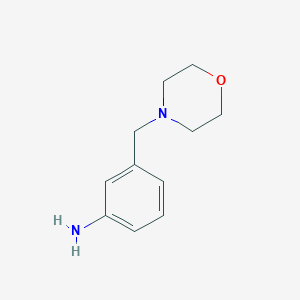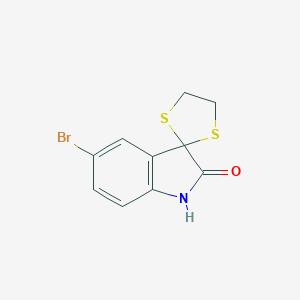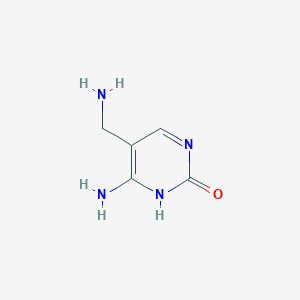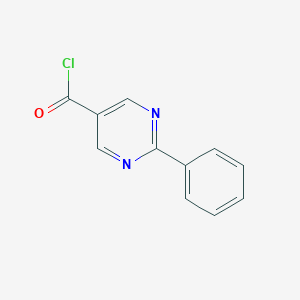
2-phenylpyrimidine-5-carbonyl Chloride
Overview
Description
2-phenylpyrimidine derivatives are significant in the field of organic and medicinal chemistry due to their diverse biological activities and applications in materials science. These compounds are structurally characterized by the presence of a phenyl group attached to a pyrimidine ring, offering a versatile scaffold for further chemical modifications and applications in the development of pharmaceutical agents, liquid crystals, and catalytic systems.
Synthesis Analysis
The synthesis of 2-phenylpyrimidine derivatives involves various strategies, including condensation reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. For example, the synthesis of copper(i) 5-phenylpyrimidine-2-thiolate complexes demonstrates the utility of solvothermal reactions for generating complexes with unique optical properties and high visible light-directed catalytic performance (Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-phenylpyrimidine derivatives is characterized by the arrangement of atoms within the molecule, which can significantly influence their chemical properties and reactivity. X-ray crystallography studies reveal diverse coordination modes and structural frameworks, as seen in the copper(i) complexes mentioned above, where the ligand exhibits multiple coordination modes leading to structures with distinct luminescence and catalytic properties.
Chemical Reactions and Properties
2-phenylpyrimidine derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. Their chemical properties are influenced by the electronic effects of the phenyl group and the heterocyclic pyrimidine ring, which can be modified through various functionalization strategies to enhance reactivity or confer specific properties, such as increased solubility or thermal stability.
Physical Properties Analysis
The physical properties of 2-phenylpyrimidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in pharmaceutical formulations and materials science. These properties are determined by the molecular structure and the presence of functional groups, which can affect intermolecular interactions and, consequently, the physical behavior of these compounds.
Chemical Properties Analysis
2-phenylpyrimidine derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties. The presence of the pyrimidine ring, a nitrogen-containing heterocycle, contributes to the basic nature of these compounds, while the phenyl group can participate in π-π interactions and stabilize charge delocalization, influencing their overall chemical behavior.
Scientific Research Applications
Corrosion Inhibition : Phenylpyrimidine derivatives, such as 4-PPM and 5-PPM, have been found effective in inhibiting corrosion of cold rolled steel in hydrochloric acid solution, with 4-PPM showing higher efficiency (Liu Xianghong et al., 2014).
Biological Activity : Derivatives like (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione exhibit significant anti-inflammatory properties (Navaneethgowda P. Veeranna et al., 2022).
Electronics : 2-Phenylpyrimidine skeleton-based materials are used in green organic light-emitting devices, achieving high efficiency (Hisahiro Sasabe et al., 2008).
Antimicrobial Agents : Novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles show promising antibacterial activity, particularly against Gram-positive bacteria (E. S. Al-Abdullah et al., 2011).
Liquid Crystals : Chiral 5-alkyl-2-phenylpyrimidines exhibit chiral smectic C and cholesteric mesophases at room temperature, relevant in ferroelectric applications (S. Kelly & A. Villiger, 1988).
COX-2 Inhibition : Fluoroalkyl-6-(4-alkylsulfonyl)phenylpyrimidine derivatives have been identified as potent and selective COX-2 inhibitors (R. Becker, 2003).
Catalysis : Copper(i) 5-phenylpyrimidine-2-thiolate complexes demonstrate unique optical properties and high catalytic performance in visible light, suggesting applications in photocatalysis and photodegradation (Mengru Zhang et al., 2016).
Pharmaceuticals : Studies on S-substituted 6-amino-2-thiouracils with benzaldehydes show strong correlations with dipyrimidines, indicating potential pharmaceutical and nutraceutical applications (K. Petrova et al., 2020).
properties
IUPAC Name |
2-phenylpyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPJRINUUKTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442766 | |
| Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylpyrimidine-5-carbonyl Chloride | |
CAS RN |
122774-00-9 | |
| Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylpyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)
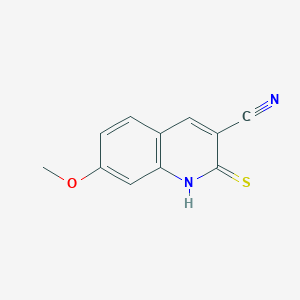

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)





